4-Chlorohexan-1-ol (CAS 58705-86-5) is a bifunctional aliphatic compound featuring a primary hydroxyl group and a secondary chloride at the C4 position. This specific 1,4-disubstitution pattern makes it a highly valuable precursor for the rapid synthesis of 5-membered cyclic ethers, specifically 2-ethyltetrahydrofuran and its derivatives [1]. In procurement and process chemistry, it is prized for its ability to undergo intramolecular Williamson ether synthesis under mild basic conditions, avoiding the harsh acidic dehydration steps required by non-halogenated diol alternatives [2].
Substituting 4-chlorohexan-1-ol with its more common isomer, 6-chlorohexan-1-ol, fundamentally alters the reaction trajectory. While 6-chlorohexan-1-ol cyclizes to form a 7-membered oxepane ring at a kinetically slow rate, 4-chlorohexan-1-ol rapidly forms a 5-membered 2-ethyltetrahydrofuran ring due to the highly favorable thermodynamics and kinetics of 5-exo-tet cyclization [1]. Similarly, substituting with 1,4-hexanediol requires high-temperature acid catalysis for dehydration, which can lead to unwanted elimination side products (such as hexenols) and lower atom economy compared to the clean, base-promoted cyclization of the 4-chloro analog [2].
In intramolecular etherification, the relative rate of ring closure is highly dependent on the distance between the nucleophile and the leaving group. 4-Chlorohexan-1-ol undergoes rapid base-catalyzed cyclization to form a 5-membered ring (2-ethyltetrahydrofuran). In contrast, the baseline comparator 6-chlorohexan-1-ol forms a 7-membered ring (oxepane). The relative rate of 5-membered ring formation in intramolecular Williamson synthesis is typically 10^3 to 10^5 times faster than 7-membered ring formation due to lower enthalpic and entropic barriers [1].
| Evidence Dimension | Relative cyclization rate (intramolecular etherification) |
| Target Compound Data | Rapid 5-membered ring closure (2-ethyltetrahydrofuran) |
| Comparator Or Baseline | 6-Chlorohexan-1-ol (Slow 7-membered oxepane closure) |
| Quantified Difference | ~10^3 to 10^5 faster rate for 5-membered vs 7-membered ring formation |
| Conditions | Base-promoted intramolecular Williamson ether synthesis |
Buyers targeting substituted tetrahydrofurans must procure the 4-chloro isomer to ensure kinetically viable reaction times and high yields, as the 6-chloro isomer will stall or require extreme forcing conditions.
When synthesizing 2-ethyltetrahydrofuran, 1,4-hexanediol requires strong acid catalysis (e.g., sulfuric acid or solid acid catalysts) and elevated temperatures to drive the dehydration reaction, which can trigger competing elimination pathways yielding hexenols [1]. 4-Chlorohexan-1-ol, possessing a pre-installed secondary chloride leaving group, undergoes cyclization under mild basic conditions at significantly lower temperatures, suppressing elimination and improving the purity profile of the cyclic ether product [2].
| Evidence Dimension | Cyclization conditions and side-product suppression |
| Target Compound Data | Mild basic conditions (e.g., NaOH/KOH), low temperature, minimal elimination |
| Comparator Or Baseline | 1,4-Hexanediol (Requires strong acid, high heat, prone to hexenol formation) |
| Quantified Difference | Elimination of harsh acidic dehydration steps |
| Conditions | Industrial synthesis of 2-ethyltetrahydrofuran |
For process scale-up, avoiding high-temperature acid catalysis reduces equipment corrosion and simplifies downstream purification by minimizing alkene byproducts.
The structure of 4-chlorohexan-1-ol offers distinct chemoselectivity. The primary hydroxyl group can be selectively protected or oxidized (e.g., to 4-chlorohexanal) without affecting the secondary chloride. Conversely, the secondary chloride can undergo targeted nucleophilic displacement if the hydroxyl is protected [1]. This orthogonal reactivity is fundamentally different from terminal dihalides or primary-primary bifunctional molecules like 1,6-hexanediol, allowing for precise stepwise functionalization in complex API synthesis without generating statistical product mixtures [2].
| Evidence Dimension | Chemoselective differentiation |
| Target Compound Data | Orthogonal reactivity (primary -OH vs secondary -Cl) |
| Comparator Or Baseline | 1,6-Dichlorohexane or symmetric diols (Indistinguishable primary sites) |
| Quantified Difference | Enables single-site functionalization without statistical product mixtures |
| Conditions | Multi-step organic synthesis / API precursor development |
Procuring a molecule with built-in electronic and steric differentiation prevents the need for statistical mono-protection strategies, saving synthetic steps and increasing overall yield.
4-Chlorohexan-1-ol serves as a direct precursor for the industrial production of 2-ethyltetrahydrofuran via mild base-catalyzed cyclization, bypassing the harsh acidic conditions required when using 1,4-hexanediol [1].
It is utilized in multi-step syntheses where orthogonal functionalization of a primary alcohol and a secondary alkyl chloride is required to build complex aliphatic side chains without the need for statistical mono-protection [2].
Employed as a substrate in studies of stereospecific nucleophilic substitution (SN2) at the secondary carbon, where inversion of stereochemistry at the C4 position is critical for chiral product development [3].